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5-Propoxy-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Propoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The propoxy group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including 5-propoxy-1,3,4-thiadiazol-2(3H)-one, exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and tested their cytotoxic effects against different human tumor cell lines. The results demonstrated that certain derivatives showed potent activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Protoporphyrinogen Oxidase Inhibition
Another significant application is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical in heme biosynthesis. A series of 1,3,4-thiadiazole derivatives were designed and synthesized, showing promising inhibitory activity against human PPO. One compound exhibited a Ki value of 40 nM, highlighting its potential as a therapeutic agent in diseases related to heme metabolism .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been explored. For instance, certain compounds demonstrated efficacy in animal models for epilepsy, showcasing protection against seizures without significant toxicity . This opens avenues for developing new treatments for neurological disorders.
Agricultural Applications
Stress Resistance in Plants
this compound has been investigated for its role as an anti-stress agent in agricultural settings. Thiadiazole derivatives have been shown to enhance plant resilience against abiotic stressors such as drought and salinity. They function by modulating stress-induced senescence in plant cells and improving overall crop yield .
Growth Promotion
In addition to stress resistance, these compounds can promote growth in various crops. Studies indicate that thiadiazole derivatives can enhance photosynthetic efficiency and nutrient uptake in plants like wheat and rice . This dual functionality makes them valuable in sustainable agriculture practices.
Material Science Applications
Antimicrobial Properties
The antimicrobial activity of this compound has been documented in several studies. Its effectiveness against various bacterial and fungal strains suggests potential applications in developing new antimicrobial agents or coatings for medical devices and agricultural products .
Case Studies
Mechanism of Action
The mechanism of action of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects can be attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial or fungal metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,3,4-thiadiazol-2(3H)-one
- 5-Ethoxy-1,3,4-thiadiazol-2(3H)-one
- 5-Butoxy-1,3,4-thiadiazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-Propoxy-1,3,4-thiadiazol-2(3H)-one may exhibit unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Biological Activity
5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of 1,3,4-Thiadiazole Derivatives
Thiadiazoles are a prominent class of heterocyclic compounds known for their extensive pharmacological properties. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The biological efficacy of these compounds is attributed to the presence of the =N-C-S moiety and their strong aromaticity, which contribute to low toxicity and high stability in vivo .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiosemicarbazide with propyl isocyanate under controlled conditions. This process yields a compound that can be further modified to enhance its biological activity. The synthetic route often includes steps such as cyclization and purification via crystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial and antifungal properties. A comparative study showed that while it is less potent than standard antibiotics like chloramphenicol, it still demonstrates significant activity against various pathogens .
Microbial Strain | Inhibition Zone (mm) | Standard Control (mm) |
---|---|---|
E. coli | 12 | 20 |
S. aureus | 15 | 25 |
C. albicans | 10 | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported that this compound exhibited significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values indicating effective growth inhibition .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.6 |
MCF-7 | 9.8 |
HL-60 | 15.0 |
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of thiadiazole can significantly reduce inflammation in models of acute and chronic inflammation. The compound was tested using carrageenan-induced paw edema in rats, showing a decrease in edema comparable to established anti-inflammatory agents .
Case Studies
- Anticancer Efficacy : In a study focusing on the effects of various thiadiazole derivatives on hepatocellular carcinoma cells, it was found that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Screening : A comprehensive evaluation of several thiadiazole derivatives revealed that while some exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound was moderate but promising for further development .
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-propoxy-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) |
InChI Key |
PUNAHNMOIHUWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=O)S1 |
Origin of Product |
United States |
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